Orellanine

Descripción general

Descripción

. Este compuesto es altamente tóxico y es conocido por causar daño renal severo, que a menudo conduce a insuficiencia renal. La orellanina fue aislada por primera vez en 1962 por Stanisław Grzymala .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La orellanina ejerce sus efectos tóxicos principalmente a través de la generación de especies reactivas de oxígeno, lo que lleva a estrés oxidativo y daño celular . Inhibe la síntesis de biomoléculas como proteínas, ARN y ADN, e inhibe no competitivamente varias enzimas, incluida la fosfatasa alcalina, la γ-glutamiltransferasa y la leucil aminopeptidasa . Además, la orellanina interfiere con la producción de trifosfatasa de adenosina, interrumpiendo el metabolismo energético celular .

Análisis Bioquímico

Biochemical Properties

Orellanine plays a significant role in biochemical reactions by inhibiting the synthesis of essential biomolecules such as proteins, RNA, and DNA . It interacts with several enzymes, including alkaline phosphatase, γ-glutamyltransferase, and leucyl aminopeptidase, through non-competitive inhibition . Additionally, this compound interferes with the production of adenosine triphosphatase, disrupting cellular energy metabolism .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It primarily targets kidney cells, leading to nephrotoxicity . The compound induces oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA . This oxidative stress disrupts cell signaling pathways, alters gene expression, and impairs cellular metabolism . In renal cells, this compound causes apoptosis and necrosis, leading to acute kidney injury .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to generate reactive oxygen species, leading to oxidative stress and cellular damage . This compound inhibits the synthesis of proteins, RNA, and DNA, and promotes non-competitive inhibition of enzymes such as alkaline phosphatase, γ-glutamyltransferase, and leucyl aminopeptidase . These interactions disrupt normal cellular functions and lead to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed over time, with a characteristic delay in the onset of symptoms . The compound is stable under standard conditions but can degrade over time, affecting its potency . Long-term exposure to this compound in vitro and in vivo studies has shown persistent nephrotoxic effects, with irreversible kidney damage in severe cases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound causes mild renal impairment, while higher doses lead to severe nephrotoxicity and acute kidney injury . The lethal dose (LD50) of this compound in mice is reported to be between 12 to 20 mg per kg body weight . High doses of this compound can cause systemic toxicity, affecting other organs such as the liver and spleen .

Metabolic Pathways

This compound is involved in metabolic pathways that generate reactive oxygen species, leading to oxidative stress . The compound interacts with enzymes such as alkaline phosphatase, γ-glutamyltransferase, and leucyl aminopeptidase, disrupting normal metabolic processes . These interactions result in decreased protein synthesis, altered metabolic flux, and impaired cellular metabolism .

Transport and Distribution

This compound is selectively transported and distributed within kidney cells, particularly targeting proximal tubular epithelial cells . The compound’s selective toxicity is attributed to its ability to accumulate in renal tissues, leading to localized nephrotoxicity . This compound’s distribution within the body is influenced by its interactions with transporters and binding proteins .

Subcellular Localization

Within cells, this compound localizes primarily in the mitochondria and cytoplasm . The compound’s subcellular localization is crucial for its toxic effects, as it disrupts mitochondrial function and induces oxidative stress . This compound’s ability to generate reactive oxygen species within mitochondria leads to mitochondrial dysfunction and cell death .

Métodos De Preparación

La síntesis de orellanina fue reportada por primera vez en 1985 por Dehmlow y Schulz, involucrando un proceso de diez pasos que comienza con 3-aminopiridina . Al año siguiente, Tiecco et al. reportaron una síntesis total en nueve pasos que comienza con 3-hidroxipiridina . Las rutas sintéticas generalmente involucran la bromación de 3-hidroxipiridina, seguida de una serie de reacciones que incluyen oxidación y ciclización para formar la estructura de bipiridina .

Los métodos de producción industrial para la orellanina no están bien documentados, probablemente debido a su alta toxicidad y aplicaciones comerciales limitadas. La mayoría de las investigaciones se centran en la síntesis a escala de laboratorio para estudios científicos.

Análisis De Reacciones Químicas

La orellanina experimenta varias reacciones químicas, que incluyen:

Oxidación: La orellanina puede oxidarse para formar especies reactivas de oxígeno, contribuyendo a sus efectos tóxicos.

Sustitución: Los grupos hidroxilo en la orellanina pueden participar en reacciones de sustitución en condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son típicamente intermedios reactivos que contribuyen a la toxicidad del compuesto.

Comparación Con Compuestos Similares

La orellanina es estructuralmente similar a los herbicidas de bipiridina como el paraquat y el diquat . Al igual que la orellanina, estos compuestos son tóxicos tanto para las plantas como para los animales, provocando estrés oxidativo y daño celular. la orellanina es única en su alta selectividad para las células renales, lo que la convierte en un posible candidato para la terapia contra el cáncer dirigida .

Compuestos similares incluyen:

Propiedades

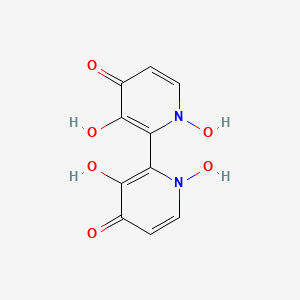

IUPAC Name |

2-(1,3-dihydroxy-4-oxopyridin-2-yl)-1,3-dihydroxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c13-5-1-3-11(17)7(9(5)15)8-10(16)6(14)2-4-12(8)18/h1-4,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRNMEQUBVRSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C(C1=O)O)C2=C(C(=O)C=CN2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37338-80-0 | |

| Record name | 37338-80-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORELLANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082U1GSX3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orellanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7755 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.